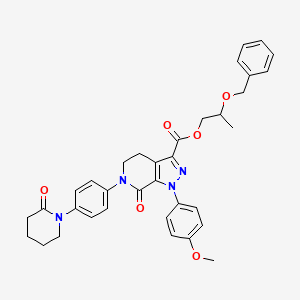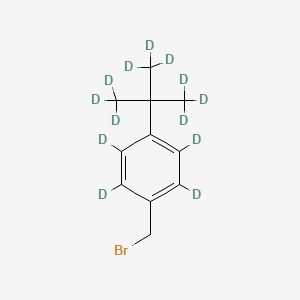
3,3-Dimethylbutyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbutyl carbonochloridate is an organic compound with the molecular formula C7H13ClO2. It is a carbonochloridate ester, which means it contains a carbonochloridate functional group (–COCl) attached to a 3,3-dimethylbutyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,3-Dimethylbutyl carbonochloridate typically involves the reaction of 3,3-dimethylbutanol with phosgene (COCl2) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonochloridate group. The general reaction can be represented as follows:
3,3-Dimethylbutanol+Phosgene→3,3-Dimethylbutyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates like phosgene. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylbutyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonochloridate group hydrolyzes to form 3,3-dimethylbutanol and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form esters, typically in the presence of a base to neutralize the generated hydrochloric acid.
Thiols: Form thioesters under similar conditions as alcohols.
Major Products
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
3,3-Dimethylbutyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylbutyl carbonochloridate involves the reactivity of the carbonochloridate group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutanol: The alcohol precursor used in the synthesis of 3,3-Dimethylbutyl carbonochloridate.
3,3-Dimethylbutanal: An aldehyde that can be synthesized from 3,3-dimethylbutanol.
3,3-Dimethylbutyl acetate: An ester that can be formed from the reaction of 3,3-dimethylbutanol with acetic acid.
Uniqueness
This compound is unique due to its highly reactive carbonochloridate group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds and materials.
Propiedades
Fórmula molecular |
C7H13ClO2 |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
3,3-dimethylbutyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3 |
Clave InChI |
NRBNZNCJPSFQAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)







![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)



